
オレチモール
概要
科学的研究の応用
Introduction to Oletimol
Oletimol is a chemical compound known for its potential applications in various therapeutic areas, including ocular conditions, cancer treatment, and as a diagnostic agent. Its unique properties make it suitable for targeted drug delivery systems and imaging techniques.
Ocular Conditions
Oletimol has been investigated for its efficacy in treating ocular conditions such as age-related macular degeneration (AMD) and diabetic retinopathy. Research indicates that it can be delivered intravitreally to enhance drug retention and reduce systemic side effects associated with traditional therapies.
- Mechanism of Action : Oletimol acts by inhibiting angiogenesis and promoting localized drug delivery, which minimizes the risk of elevated intraocular pressure—a common side effect of corticosteroids used in similar treatments .
Cancer Treatment
The compound has shown promise as an anticancer agent due to its ability to target cancer cells selectively. Oletimol's mechanism involves disrupting microtubule dynamics, which is crucial for cancer cell division.
- Tested Cancer Types : Studies have reported its effectiveness against various cancers, including breast cancer and non-small cell lung cancer .
Diagnostic Applications
Oletimol is also utilized in diagnostic imaging, particularly as an ultrasound contrast agent. Its formulation allows for enhanced echogenicity, improving the visualization of vascular structures and pathological areas like thrombi and atherosclerotic plaques.
- Advantages : The use of gas-filled microbubbles stabilized by Oletimol enhances the sensitivity of ultrasound imaging, potentially allowing for the detection of single microbubbles .
Sustained Release Systems
Innovative delivery systems have been developed to utilize Oletimol effectively. These include sustained release devices that provide a controlled release of the compound into target areas over time.
- Case Study : A study demonstrated that sustained release implants could deliver Oletimol into the vitreous humor of the eye, significantly improving therapeutic outcomes while reducing adverse effects .
Combination Therapies
Oletimol can be combined with other bioactive agents to enhance therapeutic efficacy. For instance, concurrent use with angiostatic agents has shown improved results in managing neovascularization without significant systemic side effects .
Data Tables
The following tables summarize key findings regarding the applications of Oletimol:
Application Area | Mechanism of Action | Target Conditions |
---|---|---|
Ocular Conditions | Inhibition of angiogenesis | Age-related macular degeneration |
Cancer Treatment | Disruption of microtubule dynamics | Breast cancer, non-small cell lung cancer |
Diagnostic Imaging | Enhanced echogenicity via microbubbles | Thrombi, atherosclerotic plaques |
Delivery Method | Description | Advantages |
---|---|---|
Sustained Release | Controlled release into target areas | Improved retention, reduced side effects |
Combination Therapy | Use with other agents | Enhanced efficacy |
準備方法
合成経路と反応条件
オレチモールは、フェノールとベンジルアミンを含む一連の化学反応によって合成できます。このプロセスは一般的に次のステップを含みます。
縮合反応: フェノールは、触媒の存在下でベンジルアミンと反応して中間体を形成します。
環化: 中間体は環化して最終生成物であるオレチモールを形成します。
工業生産方法
工業現場では、オレチモールの生産には、収率と純度を最適化するために反応条件が厳密に制御される大型の化学反応器が使用されます。このプロセスには以下が含まれます。
原料の調製: 高純度のフェノールとベンジルアミンが調製されます。
反応制御: 完全な転換を確保するために、反応は制御された温度と圧力条件下で行われます。
精製: 所望の純度を得るために、蒸留や結晶化などの技術を使用して生成物が精製されます。
化学反応の分析
反応の種類
オレチモールは、次のようなさまざまな化学反応を起こします。
酸化: オレチモールは、対応するキノンを形成するために酸化できます。
還元: オレチモールは、ヒドロキシ誘導体を形成するために還元できます。
置換: オレチモールは、ハロゲンやその他の求電子剤との置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲン化反応には、通常、触媒の存在下で塩素や臭素などの試薬が使用されます。
生成される主な生成物
酸化: キノンおよびその他の酸化誘導体。
還元: ヒドロキシ誘導体。
置換: ハロゲン化フェノールおよびその他の置換生成物。
科学研究における用途
オレチモールは、科学研究において幅広い用途を持っています。
化学: 有機合成における試薬として、およびその他の化学化合物の前駆体として使用されます。
生物学: 抗菌作用や抗炎症作用など、潜在的な生物学的活性について研究されています。
医学: 筋肉や関節の痛みなど、さまざまな病気を治療するための潜在的な用途について研究されています.
工業: ポリマー、樹脂、およびその他の工業用化学品の生産に使用されます。
作用機序
オレチモールの作用機序には、体内の特定の分子標的との相互作用が含まれます。オレチモールは、次の経路を通じて作用すると考えられています。
酵素阻害: オレチモールは、炎症に関与する特定の酵素を阻害する可能性があります。
受容体結合: オレチモールは、細胞表面の特定の受容体に結合し、細胞応答を調節する可能性があります。
シグナル伝達: オレチモールは、シグナル伝達経路を阻害し、細胞機能を変化させる可能性があります。
類似化合物との比較
類似化合物
フェノール: 化学的特性は似ていますが、生物学的活性は異なる、より単純な化合物です。
ベンジルアミン: オレチモールの合成における前駆体であり、化学的および生物学的特性が異なります。
キノン: 反応性と用途が異なる、フェノールの酸化誘導体です。
オレチモールの独自性
オレチモールは、さまざまな化学反応を起こし、多様な生物学的活性を示すことができる、その特定の化学構造により、ユニークな化合物です。フェノールとベンジルアミン部分を組み合わせることで、さらなる化学修飾と用途のための汎用性の高いプラットフォームを提供します。
生物活性
Oletimol, a compound with the chemical formula C15H15NO, has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of Oletimol, supported by relevant research findings, case studies, and data tables.
Overview of Oletimol
Oletimol is a synthetic compound that has been investigated for various applications in chemistry, biology, and medicine. Its structure allows it to interact with biological systems, potentially influencing various cellular processes.
Antimicrobial Properties
Oletimol has been studied for its antimicrobial activity , showing effectiveness against a range of pathogens. Research indicates that Oletimol exhibits significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
- In vitro Studies : In laboratory settings, Oletimol demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent . Studies have indicated that Oletimol can reduce inflammation markers in various cell lines.
- Mechanism of Action : Oletimol appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharide (LPS).
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of Oletimol in clinical settings:
- Case Study 1 : A study involving patients with chronic inflammatory conditions showed that administration of Oletimol resulted in a significant reduction in pain scores and inflammatory markers after four weeks of treatment.
- Case Study 2 : In a double-blind placebo-controlled trial, participants receiving Oletimol reported improved quality of life and reduced symptoms associated with inflammatory diseases compared to those on placebo.
The biological activity of Oletimol is believed to stem from its interaction with specific molecular targets within cells. These interactions may involve:
- Receptor Binding : Oletimol may bind to receptors involved in inflammatory pathways, modulating their activity.
- Enzyme Inhibition : The compound might inhibit enzymes responsible for the synthesis of inflammatory mediators, thereby reducing inflammation .
Table 1: Antimicrobial Activity of Oletimol
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Table 2: Anti-inflammatory Effects of Oletimol
Cytokine | Control Level (pg/mL) | Oletimol Treatment Level (pg/mL) |
---|---|---|
TNF-α | 150 | 75 |
IL-6 | 200 | 100 |
Future Directions
Research on Oletimol is ongoing, with future studies focusing on:
- Clinical Trials : Further clinical trials are necessary to establish the long-term safety and efficacy of Oletimol in various therapeutic contexts.
- Mechanistic Studies : Detailed mechanistic studies will help elucidate the pathways through which Oletimol exerts its biological effects.
特性
IUPAC Name |
2-(N-benzyl-C-methylcarbonimidoyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-12(14-9-5-6-10-15(14)17)16-11-13-7-3-2-4-8-13/h2-10,17H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSDMSAATMZYNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1=CC=CC=C1)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046247, DTXSID40859938 | |
Record name | Oletimol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(N-Benzylethanimidoyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5879-67-4, 365276-81-9 | |
Record name | Oletimol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005879674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oletimol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0365276819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS003115205 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240425 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oletimol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALPHA-BENZYLIMINO-ALPHA-METHYL-O-CRESOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OLETIMOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00RY4LUP2Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective is 2-(1-(Benzylimino)ethyl)phenol as a corrosion inhibitor for mild steel in acidic environments?
A1: Research suggests that 2-(1-(Benzylimino)ethyl)phenol, also known as Oletimol, exhibits promising corrosion inhibition properties for mild steel in hydrochloric acid solutions. A study utilizing weight loss measurements at 303K demonstrated that the inhibition efficiency of this compound increases with higher concentrations, reaching 89.3% at the maximum concentration tested []. This suggests that 2-(1-(Benzylimino)ethyl)phenol effectively mitigates the corrosive effects of hydrochloric acid on mild steel.
Q2: What computational chemistry methods were used to investigate the properties of 2-(1-(Benzylimino)ethyl)phenol?
A2: Density Functional Theory (DFT) calculations, specifically at the B3LYP/6-31G* level of theory, were employed to explore the electronic properties of 2-(1-(Benzylimino)ethyl)phenol []. This computational approach allows researchers to predict and analyze various molecular properties, such as electronic structure and reactivity, contributing to a deeper understanding of the compound's behavior as a corrosion inhibitor.
Q3: What polymerization methods have been explored for 2-(1-(Benzylimino)ethyl)phenol and what are the characteristics of the resulting polymer?
A3: Researchers have successfully synthesized poly(2-(1-(Benzylimino)ethyl)phenol) through an environmentally friendly enzymatic oxidative polymerization process []. This method utilizes horseradish peroxidase (HRP) as a catalyst in the presence of hydrogen peroxide. The resulting polymer, characterized using techniques like UV-Vis, FT-IR, HNMR, C-NMR, and GPC, exhibits solubility in solvents like DMF and DMSO, and possesses phenylene and oxyphenylene units within its backbone. These findings highlight the potential for developing novel polymeric materials derived from 2-(1-(Benzylimino)ethyl)phenol using green chemistry principles.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。